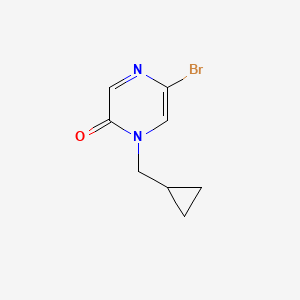![molecular formula C11H14N2O4 B8038650 4-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrimidine-2-carboxylic acid](/img/structure/B8038650.png)
4-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrimidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrimidine-2-carboxylic acid is a synthetic organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with a tetrahydro-2H-pyran-4-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrimidine-2-carboxylic acid typically involves the following steps:
-
Formation of the Tetrahydro-2H-pyran-4-yl Intermediate:
- Starting with a suitable precursor, such as 4-hydroxy-2H-pyran, the tetrahydro-2H-pyran-4-yl group can be introduced through hydrogenation reactions.
- Reaction conditions: Hydrogen gas, a palladium on carbon (Pd/C) catalyst, and an appropriate solvent like ethanol under elevated pressure and temperature.
-
Attachment to the Pyrimidine Ring:
- The tetrahydro-2H-pyran-4-yl intermediate is then reacted with a pyrimidine derivative, such as 2-chloropyrimidine-4-carboxylic acid.
- Reaction conditions: Base (e.g., potassium carbonate), solvent (e.g., dimethylformamide), and heating to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
- Continuous flow reactors for hydrogenation steps to ensure consistent reaction conditions.
- Use of automated synthesis platforms to streamline the nucleophilic substitution process.
Types of Reactions:
-
Oxidation:
- The tetrahydro-2H-pyran moiety can undergo oxidation to form corresponding lactones.
- Common reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
-
Reduction:
- The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
- Common reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
-
Substitution:
- The methoxy group can be substituted with other nucleophiles, such as amines or thiols.
- Common reagents: Ammonia (NH₃), thiourea.
Major Products:
- Oxidation products: Lactones.
- Reduction products: Dihydropyrimidines.
- Substitution products: Amino or thio derivatives of the original compound.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a precursor in the development of novel heterocyclic compounds.
Biology:
- Investigated for its potential as a bioactive molecule in drug discovery.
- Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine:
- Potential applications in the development of new pharmaceuticals, particularly those targeting specific pathways in disease states.
- Explored for its anti-inflammatory and anti-cancer properties.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Potential use in the development of new polymers and coatings.
Mécanisme D'action
The mechanism by which 4-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrimidine-2-carboxylic acid exerts its effects is largely dependent on its interaction with molecular targets. These interactions can include:
Binding to Enzymes: Inhibiting or modulating enzyme activity, which can alter metabolic pathways.
Receptor Interaction: Acting as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Pathway Modulation: Affecting key signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
4-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrimidine-5-carboxylic acid: Similar structure but with a different substitution pattern on the pyrimidine ring.
4-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyridine-2-carboxylic acid:
Uniqueness:
- The specific substitution pattern of 4-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrimidine-2-carboxylic acid provides unique reactivity and interaction profiles compared to its analogs.
- Its combination of a pyrimidine ring with a tetrahydro-2H-pyran moiety offers distinct advantages in terms of stability and bioactivity.
This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific disciplines.
Propriétés
IUPAC Name |
4-(oxan-4-ylmethoxy)pyrimidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c14-11(15)10-12-4-1-9(13-10)17-7-8-2-5-16-6-3-8/h1,4,8H,2-3,5-7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLRBUGROFMVHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC(=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl (5S)-9-azabicyclo[3.3.1]nonane-3-carboxylate;hydrochloride](/img/structure/B8038571.png)
![(2R)-8-methyl-8-azabicyclo[3.2.1]octan-2-amine](/img/structure/B8038578.png)


![(1R,5S)-6-Isopropyl-3-(4-nitrophenyl)-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B8038596.png)
![(4AR,8R,8aS)-2-(4-methoxyphenyl)-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl acetate](/img/structure/B8038602.png)






![Benzyl 4-[amino(phenyl)methyl]piperidine-1-carboxylate](/img/structure/B8038672.png)

